Cas no 2171863-74-2 (2,1,3-benzoxadiazole-5-sulfonamide)

2,1,3-benzoxadiazole-5-sulfonamide is a synthetic compound with notable applications in organic synthesis. Its unique structure, characterized by a sulfonamide substituent on the benzoxadiazole core, imparts significant stability and reactivity. This compound is particularly valuable for its ability to facilitate aromatic substitution reactions, making it a versatile building block in the synthesis of complex organic molecules.
2,1,3-benzoxadiazole-5-sulfonamide structure
2171863-74-2 structure
商品名:2,1,3-benzoxadiazole-5-sulfonamide
CAS番号:2171863-74-2
MF:C6H5N3O3S
メガワット:199.187199354172
CID:6609622
PubChem ID:165759404

2,1,3-benzoxadiazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2,1,3-benzoxadiazole-5-sulfonamide
    • EN300-1618877
    • 2171863-74-2
    • インチ: 1S/C6H5N3O3S/c7-13(10,11)4-1-2-5-6(3-4)9-12-8-5/h1-3H,(H2,7,10,11)
    • InChIKey: OCHXIMJLGFTULB-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC2C(C=1)=NON=2)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 199.00516220g/mol
  • どういたいしつりょう: 199.00516220g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 108Ų

2,1,3-benzoxadiazole-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1618877-0.25g
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
0.25g
$2687.0 2023-06-04
Enamine
EN300-1618877-0.5g
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
0.5g
$2804.0 2023-06-04
Enamine
EN300-1618877-1.0g
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
1g
$2921.0 2023-06-04
Enamine
EN300-1618877-0.1g
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
0.1g
$2571.0 2023-06-04
Enamine
EN300-1618877-2500mg
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
2500mg
$5724.0 2023-09-23
Enamine
EN300-1618877-50mg
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
50mg
$2454.0 2023-09-23
Enamine
EN300-1618877-5.0g
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
5g
$8470.0 2023-06-04
Enamine
EN300-1618877-0.05g
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
0.05g
$2454.0 2023-06-04
Enamine
EN300-1618877-100mg
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
100mg
$2571.0 2023-09-23
Enamine
EN300-1618877-5000mg
2,1,3-benzoxadiazole-5-sulfonamide
2171863-74-2
5000mg
$8470.0 2023-09-23

2,1,3-benzoxadiazole-5-sulfonamide 関連文献

2,1,3-benzoxadiazole-5-sulfonamideに関する追加情報

Introduction to 2,1,3-benzoxadiazole-5-sulfonamide (CAS No. 2171863-74-2) and Its Emerging Applications in Modern Chemistry and Medicine

2,1,3-benzoxadiazole-5-sulfonamide, identified by the chemical identifier CAS No. 2171863-74-2, is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its versatile structural framework and potential biological activities. This compound belongs to the benzoxadiazole class, a scaffold that has been extensively studied for its pharmacological properties, particularly in the development of therapeutic agents targeting various diseases.

The molecular structure of 2,1,3-benzoxadiazole-5-sulfonamide consists of a benzene ring fused with an oxadiazole ring system, with a sulfonamide functional group attached at the 5-position. This unique arrangement imparts distinct chemical and electronic properties to the molecule, making it a valuable candidate for further functionalization and derivatization. The sulfonamide group not only enhances solubility in polar solvents but also introduces reactivity that can be exploited in synthetic chemistry.

In recent years, there has been a surge in research focusing on benzoxadiazole derivatives due to their demonstrated efficacy in multiple therapeutic areas. Studies have highlighted the potential of these compounds as inhibitors of kinases, enzymes involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases. The presence of the sulfonamide moiety in 2,1,3-benzoxadiazole-5-sulfonamide particularly makes it an attractive candidate for designing molecules that can interact with biological targets with high specificity.

One of the most compelling aspects of 2,1,3-benzoxadiazole-5-sulfonamide is its role as a building block in drug discovery. Researchers have leveraged its structural features to develop novel analogs with enhanced pharmacokinetic profiles and improved target affinity. For instance, modifications at the 2- and 3-positions of the benzene ring have been explored to optimize binding interactions with proteins such as vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), which are critical targets in oncology.

The sulfonamide group itself has been extensively studied for its ability to modulate enzyme activity through hydrogen bonding and ionic interactions. This property has been exploited in the design of inhibitors for bacterial enzymes like dihydropteroate synthase (DHPS), which is essential for folic acid biosynthesis in pathogens. By incorporating 2,1,3-benzoxadiazole-5-sulfonamide into drug candidates targeting DHPS, researchers aim to develop new antibiotics with reduced side effects compared to existing therapies.

Moreover, 2,1,3-benzoxadiazole-5-sulfonamide has shown promise in materials science applications. Its ability to form stable coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and as a component in functional materials such as organic semiconductors. The electron-deficient nature of the oxadiazole ring facilitates interactions with transition metals, making it an ideal candidate for designing catalysts that can facilitate difficult organic transformations.

Recent advances in computational chemistry have further accelerated the exploration of 2,1,3-benzoxadiazole-5-sulfonamide's potential applications. Molecular modeling studies have predicted novel binding modes for this compound when interacting with biological targets, providing insights that guide experimental efforts. These computational approaches have also been used to optimize synthetic routes for producing derivatives of 2,1,3-benzoxadiazole-5-sulfonamide, reducing costs and improving yields.

The pharmaceutical industry has taken notice of these developments and is actively investigating 2,1,3-benzoxadiazole-5-sulfonamide as a lead compound for new drug candidates. Preclinical studies have demonstrated its efficacy in models of inflammation and cancer by modulating key signaling pathways. The compound's ability to cross cell membranes efficiently ensures good bioavailability, which is crucial for therapeutic applications.

In conclusion,2,1,3-benzoxadiazole-5-sulfonamide (CAS No. 2171863-74-2) represents a promising chemical entity with diverse applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for further research aimed at developing new therapeutics and functional materials. As our understanding of its properties continues to grow,2,1,3-benzoxadiazole-5-sulfonamide is poised to play an increasingly important role in addressing some of the most pressing challenges in modern chemistry and medicine.

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